molecular formula C19H29NO3 B3050451 L-Phenylalanine, N-(1-oxodecyl)- CAS No. 26060-97-9

L-Phenylalanine, N-(1-oxodecyl)-

Cat. No.: B3050451
CAS No.: 26060-97-9
M. Wt: 319.4 g/mol
InChI Key: BPZWMTJHFOPXCT-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of L-Phenylalanine and its derivatives involves complex biochemical processes. For instance, L-Phenylalanine is used as a precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway in Saccharomyces cerevisiae . The regulation of L-Phenylalanine metabolism in S. cerevisiae is complicated and elaborate .


Molecular Structure Analysis

The molecular structure of L-Phenylalanine, a component of “L-Phenylalanine, N-(1-oxodecyl)-”, includes a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .


Chemical Reactions Analysis

The chemical reactions and pathways resulting in the formation of L-Phenylalanine, the L-enantiomer of 2-amino-3-phenylpropanoic acid, are complex . The Ehrlich pathway in Saccharomyces cerevisiae, for instance, uses L-Phenylalanine as a precursor for the biosynthesis of 2-Phenylethanol .


Physical and Chemical Properties Analysis

L-Phenylalanine, a component of “L-Phenylalanine, N-(1-oxodecyl)-”, is an essential α-amino acid with the formula C9H11NO2 . It is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain .

Mechanism of Action

The supposed antidepressant effects of L-Phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Future Directions

Due to the potential existence of toxic byproducts in 2-Phenylethanol resulting from chemical synthesis, the demand for “natural” 2-Phenylethanol through biotransformation is increasing . L-Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway by Saccharomyces cerevisiae . This opens up new avenues for research and development in this field.

Properties

CAS No.

26060-97-9

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-2-(decanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-11-14-18(21)20-17(19(22)23)15-16-12-9-8-10-13-16/h8-10,12-13,17H,2-7,11,14-15H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1

InChI Key

BPZWMTJHFOPXCT-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

SMILES

CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

sequence

F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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